3-(4-bromophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one
Description
This compound is a fused heterocyclic system comprising a cyclopentane ring fused to pyrazolo[1,5-a]pyrimidin-8-one. The structure features a 4-bromophenyl substituent at position 3 and a methyl group at position 2.
Properties
Molecular Formula |
C16H14BrN3O |
|---|---|
Molecular Weight |
344.21 g/mol |
IUPAC Name |
10-(4-bromophenyl)-11-methyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one |
InChI |
InChI=1S/C16H14BrN3O/c1-9-14(10-5-7-11(17)8-6-10)15-18-13-4-2-3-12(13)16(21)20(15)19-9/h5-8,19H,2-4H2,1H3 |
InChI Key |
PTFYLZLPACPALW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=C(CCC3)C(=O)N2N1)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol.
Introduction of the bromophenyl group: The bromophenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction using 4-bromophenylboronic acid and a suitable palladium catalyst.
Final cyclization and functionalization: The final step involves the cyclization of the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and other suitable reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolopyrimidines.
Scientific Research Applications
3-(4-bromophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one involves its interaction with specific molecular targets and pathways. For example, as a CDK2 inhibitor, the compound binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on core heterocycles, substituents, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Heterocycles: The target compound’s pyrazolo-pyrimidinone core (fused with cyclopentane) differs from imidazo-pyridine (–3) and thiazolo-pyrimidinone (). Pyrazolo-pyrimidinones are known for kinase inhibition, while imidazo-pyridines often exhibit antimicrobial or anti-inflammatory activity . Thiazolo-pyrimidinones may target enzymes like PDE4 or proteases .
Substituent Effects :
- Halogenated Aryl Groups :
- The 4-bromophenyl group (target compound) provides greater steric bulk and lipophilicity compared to 4-chlorophenyl () or 4-fluorophenyl (). Bromine’s polarizability may enhance π-π stacking in biological targets.
- Functional Groups:
- The methyl group at position 2 (target compound) contrasts with bulkier substituents like benzyl or phenethyl (–3), which may influence steric hindrance and solubility.
Physicochemical Properties :
- Melting points for imidazo-pyridine derivatives (223–245°C) suggest moderate thermal stability, likely influenced by ester groups and aromaticity .
- Purity levels (51–61%) in –3 indicate challenges in isolating highly pure products for these derivatives, possibly due to complex synthetic pathways.
Spectroscopic Characterization: NMR and HRMS data (–3) confirm the integrity of substituents like cyano and bromophenyl groups. Similar methods would likely apply to the target compound for structural validation.
Biological Activity
3-(4-bromophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is a heterocyclic compound belonging to the class of pyrazolopyrimidines. These compounds have garnered attention due to their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H14BrN3O
- Molecular Weight : 344.21 g/mol
- IUPAC Name : 10-(4-bromophenyl)-11-methyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one
The compound features a bromophenyl group and a tetrahydrocyclopenta ring fused with a pyrazolo[1,5-a]pyrimidine core, which contributes to its biological activity.
The primary mechanism of action for this compound involves its role as a cyclin-dependent kinase 2 (CDK2) inhibitor . By binding to the active site of the CDK2/cyclin A2 complex, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a candidate for cancer therapy.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 10 | |
| MCF-7 (breast cancer) | 15 | |
| A549 (lung cancer) | 12 |
The compound’s ability to induce apoptosis in these cell lines highlights its potential as a therapeutic agent in oncology.
Antibacterial and Antifungal Properties
In addition to its anticancer activity, this compound has been evaluated for antibacterial and antifungal activities. Preliminary studies suggest:
- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus.
- Antifungal Activity : Exhibits activity against Candida albicans.
These findings indicate that the compound may serve as a dual-action agent in treating infections.
Case Study 1: CDK2 Inhibition in Cancer Therapy
A study investigated the effects of the compound on human breast cancer cells (MCF-7). The results showed that treatment with varying concentrations led to increased apoptosis rates compared to untreated controls. Flow cytometry confirmed cell cycle arrest at the G1 phase.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Candida albicans. The results indicated that it inhibited bacterial growth effectively at concentrations below 20 µM, suggesting potential for development into an antimicrobial agent.
Q & A
Q. What are the recommended synthetic routes for 3-(4-bromophenyl)-2-methyl-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one, and how can reaction conditions be optimized?
A multi-step synthesis approach is typically employed, involving cyclocondensation of substituted pyrazoles with cyclic ketones or β-ketoesters. For example, similar compounds (e.g., tetrahydroimidazo-pyridine derivatives) are synthesized via one-pot reactions under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) and catalytic bases like K₂CO₃ . Optimization involves adjusting solvent polarity, temperature (e.g., 80–120°C), and stoichiometry of bromophenyl precursors to enhance yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?
- 1H/13C NMR : Assign peaks based on substituent-induced chemical shifts. For instance, the 4-bromophenyl group exhibits aromatic protons at δ 7.3–7.6 ppm (doublet), while cyclopentane protons appear as multiplet signals between δ 2.5–3.5 ppm .
- HRMS : Confirm molecular weight accuracy (e.g., <2 ppm deviation from theoretical mass) using electrospray ionization (ESI) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and C-Br vibrations at ~550 cm⁻¹ .
Q. What strategies are effective for improving the purity of this compound during synthesis?
- Recrystallization : Use methanol or acetone to isolate high-purity crystals, as demonstrated for structurally related cyclopenta-pyrimidine derivatives .
- Chromatographic Techniques : Employ preparative HPLC with a C18 column and acetonitrile/water mobile phase for challenging separations .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound for target binding?
- Molecular Dynamics (MD) Simulations : Use software like Gaussian or MOPAC to optimize geometry and calculate electrostatic potential surfaces. For example, evidence from similar fused pyrimidines shows planar conformations enhance π-π stacking with biological targets .
- Docking Studies : Align the bromophenyl moiety into hydrophobic pockets of target proteins (e.g., kinases) using AutoDock Vina, validated by comparing binding affinities with experimental IC₅₀ values .
Q. What analytical methods resolve contradictions in crystallographic and spectroscopic data for this compound?
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve ambiguities in NMR assignments (e.g., proton environments) by determining bond lengths and angles. For example, SCXRD confirmed near-planar pyrimidine rings in related compounds, explaining unexpected NMR splitting .
- Cross-Validation : Compare experimental IR and HRMS data with density functional theory (DFT)-predicted spectra to identify discrepancies caused by solvent effects or tautomerism .
Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV light) conditions. Monitor degradation via LC-MS to identify labile groups (e.g., bromophenyl or carbonyl) .
- Kinetic Solubility Assays : Use shake-flask methods with PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to determine pH-dependent stability .
Q. What role do non-covalent interactions (e.g., π-π stacking, halogen bonding) play in the solid-state packing of this compound?
- Crystal Packing Analysis : SCXRD reveals weak C–H⋯Br and C–H⋯N interactions that stabilize molecular chains. For example, in related bromophenyl-pyrimidines, π-π stacking between pyrrole and benzene rings (slippage ~1.3 Å) contributes to lattice stability .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., Br⋯H contacts account for ~8% of surface contacts) using CrystalExplorer .
Q. How should researchers approach scaling up synthesis without compromising yield or purity?
- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., dimerization) by maintaining precise temperature and residence time control .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters like catalyst loading and solvent volume in pilot-scale reactions .
Methodological Considerations for Data Interpretation
Q. How to address discrepancies between theoretical and experimental HRMS data?
Q. What statistical methods are appropriate for analyzing biological activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
